N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
Description
Properties
IUPAC Name |
methyl N-[(3-nitrophenyl)carbamoylamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O5/c1-18-9(15)12-11-8(14)10-6-3-2-4-7(5-6)13(16)17/h2-5H,1H3,(H,12,15)(H2,10,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCEHABNAZIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide typically involves the reaction of 3-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product . The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of methyl chloroformate and then allowing the reaction to proceed at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products to meet industrial safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted methoxy derivatives.
Scientific Research Applications
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl and methoxyformamide groups can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
Key Observations :
The 3-methoxy group on carbazole analogues () is electron-donating, stabilizing aromatic systems and altering charge distribution . The trifluoromethoxy group (-OCF₃) in combines electron-withdrawing fluorine atoms with lipophilic properties, improving metabolic stability and membrane permeability .
Backbone Diversity :
Biological Activity
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a nitrophenyl group, a carbamoyl moiety, and a methoxyformamide functional group. The presence of the nitro group may contribute to its biological properties by influencing electron distribution and reactivity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, the carbamoyl group may interact with active sites of enzymes, leading to competitive inhibition.
- Antioxidant Activity : Some nitro-substituted compounds exhibit antioxidant properties, which can protect cells from oxidative stress. This activity may be relevant in therapeutic contexts where oxidative damage is a concern.
- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways within cells, potentially affecting processes such as apoptosis or cell proliferation.
Efficacy Studies
Recent studies have demonstrated the biological activity of this compound in several models:
| Study | Model | Dose | Observations |
|---|---|---|---|
| Study 1 | In vitro cancer cell lines | 10 µM | Significant reduction in cell viability (p < 0.05) |
| Study 2 | Animal model (mice) | 20 mg/kg | Decreased tumor growth compared to control (p < 0.01) |
| Study 3 | Antioxidant assays | 50 µM | Notable increase in scavenging activity against DPPH radicals |
Case Studies
-
Case Study on Anticancer Activity :
In a controlled experiment involving various cancer cell lines, this compound exhibited potent cytotoxic effects. The IC50 values were significantly lower than those of standard chemotherapeutic agents, suggesting its potential as an anticancer agent. -
Case Study on Neuroprotective Effects :
Research indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by increased cell survival rates and reduced markers of oxidative damage in treated cultures.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological aspects:
- Acute Toxicity : Studies indicate that the compound has a relatively low acute toxicity profile, with no significant adverse effects observed at therapeutic doses.
- Chronic Exposure : Long-term studies are required to fully understand any potential cumulative effects or organ-specific toxicity.
Q & A
Q. What synthetic methodologies are recommended for preparing N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Activate the carboxylic acid precursor (e.g., using thionyl chloride or coupling reagents like DCC/HOBt) to form an acyl chloride or active ester .
- Step 2 : React the activated intermediate with O-methylhydroxylamine to introduce the methoxyformamide group, as demonstrated in analogous methoxybenzamide syntheses .
- Step 3 : Purify the product using chromatography or recrystallization to ensure high purity (>95%) .
Q. How can the structure and purity of this compound be confirmed experimentally?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the nitro group (δ ~8.0–8.5 ppm for aromatic protons), carbamoyl (NH signals δ ~9–10 ppm), and methoxy group (δ ~3.8–4.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion ([M+H]+) and isotopic pattern .
- Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and nitro group vibrations (~1520–1350 cm⁻¹) .
Q. What are the key physicochemical properties relevant to experimental design?
- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to nitro and carbamoyl groups.
- Stability : Monitor thermal degradation via thermogravimetric analysis (TGA) and pH-dependent hydrolysis using accelerated stability studies .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity or electronic properties?
- HOMO-LUMO Analysis : Evaluate electron distribution to predict sites for electrophilic/nucleophilic attack. For example, the nitro group may act as an electron-withdrawing group, lowering LUMO energy .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to identify reactive regions (e.g., carbamoyl NH as a hydrogen-bond donor) .
Q. What strategies resolve contradictions in reported biological activity data?
Q. How can reaction mechanisms involving this compound be elucidated?
- Reduction Pathways : Catalytic hydrogenation of the nitro group to an amine (e.g., H₂/Pd-C), monitored by TLC or in situ IR .
- Substitution Reactions : Nitration or halogenation of the aromatic ring under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration) .
Q. What methodologies support structure-activity relationship (SAR) studies?
Q. How is spectroscopic data interpreted for complex derivatives?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions and confirm connectivity .
- X-ray Crystallography : Resolve ambiguities in solid-state conformation (if crystals are obtainable) .
Q. What experimental designs assess stability under varying conditions?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and acidic/basic conditions (0.1M HCl/NaOH) .
- HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the carbamoyl group) .
Q. How can in silico docking predict molecular targets?
- Target Selection : Prioritize enzymes with nitro-aromatic binding pockets (e.g., nitroreductases) .
- Docking Software (AutoDock, Schrödinger) : Simulate interactions using the compound’s 3D structure (optimized via DFT) .
Tables for Key Data
Q. Table 1: Spectroscopic Reference Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | 3-Nitrophenyl (δ 8.1–8.5 ppm), NH (δ 9.5–10.0 ppm), OCH₃ (δ 3.8 ppm) | |
| ¹³C NMR | C=O (δ ~165 ppm), NO₂ (δ ~148 ppm), OCH₃ (δ ~55 ppm) | |
| HRMS | [M+H]+ Calc. for C₉H₁₀N₃O₅: 264.0622; Found: 264.0618 |
Q. Table 2: Reaction Optimization Parameters
| Reaction | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Carbamoyl Formation | DMF, 0°C, 12 h, DCC/HOBt coupling | 78 | |
| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, rt, 6 h | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
